molecular formula C10H9N3O2S B2846173 N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide CAS No. 1396870-12-4

N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide

Cat. No. B2846173
CAS RN: 1396870-12-4
M. Wt: 235.26
InChI Key: QVIVYEVQNNMHRH-UHFFFAOYSA-N
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Description

“N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring . It is a potential class of biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(4-methylpyridin-2-yl)thiophene-2-carboxamide” was achieved by reacting 5-bromo-thiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) coupling reagent and pyridine, which acted as a solvent as well as a base .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction and spectroscopic techniques . The DFT/B3LYP/6-311++G(d,p) theoretical level was successfully applied to calculate the optimized geometry and the local and global chemical activity parameters .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity, and chemical potential were considered and discussed .

Scientific Research Applications

Organic Synthesis and Drug Development

N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide serves as an essential intermediate in organic synthesis. Its borate and sulfonamide groups allow for diverse reactions, including nucleophilic and amidation processes. Researchers utilize it to create novel compounds with potential pharmaceutical applications .

Antibacterial Properties

Studies have explored the antibacterial efficacy of related pyridinyl thiophene derivatives. While not directly focused on our compound, these investigations highlight the broader potential of such molecules in combating bacterial infections .

Biological Effects and Medicinal Chemistry

Thiophene-based analogs, including our compound, have fascinated scientists due to their biological effects. Medicinal chemists recognize their importance in drug development. These compounds exhibit antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities .

Corrosion Inhibition

Beyond medicine, thiophene derivatives find applications in material science. They act as inhibitors of metal corrosion, contributing to the protection and longevity of materials .

Fluorescent Probes

Boronic acid compounds, like our title compound, can serve as fluorescent probes. Researchers use them to detect specific molecules such as hydrogen peroxide, sugars, copper ions, and catecholamines .

Stimulus-Responsive Drug Carriers

Boronic ester bonds, prevalent in compounds like N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide, play a crucial role in constructing stimulus-responsive drug carriers. These carriers can selectively release drugs based on environmental cues (e.g., pH, glucose levels, ATP). Applications include anticancer drug delivery and insulin administration .

Safety And Hazards

The safety and hazards of similar compounds have been studied. For instance, despite recent progress in antithrombotic therapy, there is still an unmet medical need for safe and orally available anticoagulants .

Future Directions

The future directions of similar compounds have been studied. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, their electronic and nonlinear optical properties through DFT calculations have been reported .

properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-15-10-11-5-7(6-12-10)13-9(14)8-3-2-4-16-8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIVYEVQNNMHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide

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